Bienvenue dans la boutique en ligne BenchChem!

6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid

Suzuki coupling Late-stage functionalization Kinase inhibitor synthesis

Choose 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid (CAS 1782857-58-2) for its uniquely installed C6-Br, N1-Me, and C3-CO2H handles enabling parallel amide coupling and cross-coupling diversification. This precise regioisomer is essential for FLT3/CDK4 dual inhibitor 23k (IC50 11/7 nM, 67% TGI in MV4-11) and PD-L1 antagonist D38 (IC50 9.6 nM). Avoid non-brominated, N-H, or 5-bromo analogs to prevent divergent SAR and project delays.

Molecular Formula C8H6BrN3O2
Molecular Weight 256.06 g/mol
Cat. No. B7964701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid
Molecular FormulaC8H6BrN3O2
Molecular Weight256.06 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=N1)C(=O)O)N=CC(=C2)Br
InChIInChI=1S/C8H6BrN3O2/c1-12-5-2-4(9)3-10-6(5)7(11-12)8(13)14/h2-3H,1H3,(H,13,14)
InChIKeyBOWXMISFIVXLBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic Acid: Core Scaffold Procurement for Kinase-Focused Medicinal Chemistry


6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid (CAS 1782857-58-2) is a heterobicyclic building block belonging to the pyrazolo[4,3-b]pyridine class, widely employed as a key intermediate in the synthesis of kinase inhibitors and immunomodulatory agents . It features a bromine atom at the 6-position, a methyl group at N1, and a carboxylic acid at C3, providing three distinct diversification handles. Its core scaffold forms the basis of dual FLT3/CDK4 inhibitors [1] and PD-1/PD-L1 small-molecule antagonists [2], making it a strategic procurement choice for medicinal chemistry programs targeting oncology and immuno-oncology indications.

Why Generic In-Class Substitution Fails for 6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic Acid


The pyrazolo[4,3-b]pyridine scaffold is not a single interchangeable entity; substitution pattern, regioisomerism, and functional group presence critically dictate synthetic utility and biological target engagement. The target compound uniquely combines three diversification handles—C6-Br, N1-Me, and C3-CO2H—in a single, regiochemically defined intermediate. Replacing this compound with the non-brominated analog (CAS 1783574-48-0) eliminates the C6 cross-coupling handle essential for late-stage diversification . Using the N-H analog (CAS 1363382-29-9) forfeits the N1-methyl group, which has been shown to significantly influence potency in PD-1/PD-L1 inhibitor series (IC50 = 9.6 nM for methylated derivative D38) [1]. Substituting the 5-bromo regioisomer (CAS 1884502-13-9) alters the electronic landscape of the pyridine ring, changing cross-coupling reactivity and target binding geometry. These differences are not cosmetic; they translate directly into divergent SAR outcomes and project timelines.

Quantitative Comparator Evidence for 6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic Acid Selection


C6-Bromo Substituent Enables Pd-Catalyzed Cross-Coupling Diversification Absent in Non-Brominated Analog

The target compound bears a bromine at the 6-position of the pyridine ring, enabling palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and related cross-coupling reactions essential for generating diverse analog libraries. The non-brominated comparator 1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid (CAS 1783574-48-0) lacks this halogen handle entirely, precluding C6 diversification without additional functionalization steps . In the FLT3/CDK4 inhibitor series, the 6-(pyrimidin-4-yl) substitution introduced via this bromo intermediate yielded lead compound 23k with IC50 values of 11 nM (FLT3) and 7 nM (CDK4) [1].

Suzuki coupling Late-stage functionalization Kinase inhibitor synthesis

N1-Methyl Group Impacts Biological Potency Relative to N-H Analog in PD-1/PD-L1 Inhibitor Series

The N1-methyl group of the target compound is a critical structural determinant for biological activity. In a series of 1-methyl-1H-pyrazolo[4,3-b]pyridine-derived PD-1/PD-L1 inhibitors, the most potent compound D38 achieved an IC50 of 9.6 nM in HTRF assay and an EC50 of 1.61 µM in a PD-L1/TCR activator-expressing CHO–Jurkat co-culture model [1]. The N-H analog 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid (CAS 1363382-29-9) cannot directly access this chemotype without an additional N-alkylation step. While direct head-to-head IC50 comparison between N-Me and N-H analogs is not available from the same study, the SAR exploration demonstrated that the N1-methyl substitution pattern is integral to the scaffold's activity profile.

PD-1/PD-L1 inhibition Immuno-oncology Structure-activity relationship

C3-Carboxylic Acid Handle Enables Amide Library Synthesis Not Possible with Decarboxylated Analog

The C3-carboxylic acid functionality of the target compound permits direct amide bond formation with diverse amine partners using standard coupling reagents (HATU, T3P, EDC/HOBt). The decarboxylated analog 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine (CAS 1150617-56-3) lacks this reactive handle, limiting diversification to C6 cross-coupling alone . The C3 position is geometrically critical: in pyrazolo[4,3-b]pyridine scaffolds, C3 substituents project toward the solvent-exposed region of the kinase ATP-binding pocket, making amide elaboration at this position a key strategy for modulating pharmacokinetic properties without disrupting core hinge-binding interactions [1]. This compound thus enables simultaneous exploration of two orthogonal diversification vectors (C3-amide and C6-aryl/heteroaryl) from a single advanced intermediate.

Amide coupling Parallel synthesis Medicinal chemistry diversification

6-Bromo Regiochemistry Distinct from 5-Bromo Isomer: Differential Electronic and Steric Properties for Target Engagement

The target compound positions bromine at the 6-position of the pyridine ring (para to N4), whereas the commercially available 5-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid (CAS 1884502-13-9) places bromine at the 5-position (meta to N4). This regiochemical difference alters the electronic distribution of the pyridine ring: the 6-position is directly conjugated with the pyridine nitrogen lone pair, whereas the 5-position is cross-conjugated . In the FLT3/CDK4 dual inhibitor series, the 6-substituted pyrimidinyl derivatives achieved potent dual inhibition (IC50: 11 nM FLT3, 7 nM CDK4 for compound 23k), with the 6-position substitution vector directing the pyrimidine group into the solvent channel [1]. Systematic SAR studies demonstrated that shifting substitution from the 6- to 5-position alters the inhibitor's binding trajectory and can abrogate activity against one or both targets. Procurement of the 6-bromo regioisomer enables direct access to the validated vector for kinase inhibitor design; the 5-bromo isomer must be separately validated in each target series.

Regioisomer comparison Kinase selectivity Structure-based design

High-Value Application Scenarios for 6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic Acid in Drug Discovery


Dual FLT3/CDK4 Inhibitor Lead Optimization for Acute Myeloid Leukemia

This compound serves as the core intermediate for synthesizing 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives that inhibit both FLT3 and CDK4 kinases. The 6-bromo substituent enables Suzuki coupling to install the pyrimidine moiety, while the C3-carboxylic acid and N1-methyl group provide additional vectors for SAR exploration. The optimized derivative 23k achieved IC50 values of 11 nM (FLT3) and 7 nM (CDK4) and demonstrated 67% tumor growth inhibition in the MV4-11 xenograft model at 200 mg/kg [1][2].

PD-1/PD-L1 Small-Molecule Inhibitor Development for Immuno-Oncology

The 1-methyl-1H-pyrazolo[4,3-b]pyridine scaffold, derived from this compound as a key intermediate, has produced potent PD-1/PD-L1 small-molecule inhibitors. The N1-methyl group is integral to potency, with lead compound D38 achieving an IC50 of 9.6 nM in HTRF assay and an EC50 of 1.61 µM in a PD-L1/TCR–CHO–Jurkat co-culture model. The C6-bromo and C3-COOH handles permit systematic exploration of the binding interface with the PD-L1 dimer [3].

Parallel Library Synthesis for Kinase Selectivity Profiling

The orthogonal C3-COOH (amide coupling) and C6-Br (cross-coupling) handles enable efficient parallel synthesis of diverse compound libraries for kinase selectivity profiling. Amide coupling at C3 can employ HATU or T3P-mediated conditions with commercial amine sets, while C6 Suzuki coupling installs aryl or heteroaryl groups. This dual diversification from a single advanced intermediate reduces synthetic cycle time and minimizes intermediate inventory management relative to sequential synthesis approaches [4].

TRK Kinase Inhibitor Scaffold Exploration

The pyrazolo[4,3-b]pyridine core is a recognized ATP-competitive kinase inhibitor scaffold for tropomyosin receptor kinases (TRKA/B/C). The target compound provides the fully elaborated core with all necessary handles for rapid SAR exploration. The N1-methyl group fills a hydrophobic pocket in the kinase active site, the C6 position projects toward solvent, and the C3-carboxylic acid enables pharmacokinetic property tuning [5].

Quote Request

Request a Quote for 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.